An In-depth Technical Guide to Methyl 2-bromoisonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Methyl 2-bromoisonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of Methyl 2-bromoisonicotinate in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Among these, the pyridine ring system is a ubiquitous and privileged structure. Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) has emerged as a critical and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its value lies in the unique electronic properties of the pyridine ring, further functionalized with a reactive bromine atom at the 2-position and a methyl ester at the 4-position. This arrangement provides a powerful handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This guide offers a comprehensive technical overview of methyl 2-bromoisonicotinate, from its fundamental chemical properties and synthesis to its application in state-of-the-art synthetic methodologies.
Physicochemical and Spectroscopic Properties
Methyl 2-bromoisonicotinate is typically an off-white to light yellow crystalline powder.[1] A thorough understanding of its physical and spectroscopic properties is essential for its effective use in synthesis, including for reaction monitoring and product characterization.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 26156-48-9 | [1][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][4] |
| Molecular Weight | 216.03 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | ~268.0 °C (Predicted) | [1] |
| Density | ~1.6 g/cm³ (Predicted) | [1] |
Spectroscopic Characterization
While a comprehensive set of publicly available, experimentally-derived spectra for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are based on established principles of NMR, IR, and mass spectrometry and data from closely related analogs.
The NMR spectra are crucial for confirming the identity and purity of methyl 2-bromoisonicotinate. The predicted chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the ester group, and the pyridine nitrogen.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | d | 1H | H-6 | The proton adjacent to the pyridine nitrogen is expected to be the most downfield. |
| ~7.90 | s | 1H | H-3 | The proton ortho to the bromine is deshielded. |
| ~7.75 | d | 1H | H-5 | The proton ortho to the ester is also deshielded. |
| ~3.95 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C=O | Characteristic chemical shift for an ester carbonyl carbon. |
| ~151.0 | C-6 | Carbon adjacent to the pyridine nitrogen. |
| ~148.0 | C-2 | Carbon bearing the bromine atom, significantly deshielded. |
| ~140.0 | C-4 | Carbon attached to the ester group. |
| ~125.0 | C-5 | Aromatic CH. |
| ~122.0 | C-3 | Aromatic CH. |
| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
The IR spectrum provides valuable information about the functional groups present in the molecule.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2955 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, ~1470 | Medium | C=C and C=N Ring Stretching (Pyridine) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-Br Stretch |
Electron impact mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrum Fragmentation
| m/z | Interpretation |
| 215/217 | Molecular ion peak [M]⁺, showing the characteristic bromine isotope pattern. |
| 184/186 | Loss of a methoxy radical (•OCH₃) from the molecular ion. |
| 156/158 | Loss of a carbonyl group (CO) from the [M-OCH₃]⁺ fragment. |
| 136 | Loss of the bromine atom from the molecular ion. |
| 59 | Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺. |
Synthesis of Methyl 2-bromoisonicotinate: A Representative Protocol
Conceptual Synthetic Workflow
Caption: Synthetic pathway for Methyl 2-bromoisonicotinate.
Experimental Protocol: A Two-Step Synthesis
This protocol is based on established methodologies for the synthesis of related 2-bromopyridine derivatives.[5]
Step 1: Synthesis of 2-Bromo-isonicotinic acid
-
Reaction Setup: To a stirred solution of 48% hydrobromic acid in a round-bottom flask, add 2-amino-isonicotinic acid (1.0 eq.). Cool the mixture to -10 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the reaction mixture, ensuring the temperature remains below -5 °C. Stir for an additional 1 hour at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Work-up: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield crude 2-bromo-isonicotinic acid.
Step 2: Esterification to Methyl 2-bromoisonicotinate
-
Reaction Setup: Suspend the crude 2-bromo-isonicotinic acid (1.0 eq.) in methanol.
-
Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq.).
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Discovery
The utility of methyl 2-bromoisonicotinate in drug discovery stems from the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8] For methyl 2-bromoisonicotinate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position, a common strategy in the synthesis of biologically active molecules.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 2-bromoisonicotinate with an arylboronic acid.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine methyl 2-bromoisonicotinate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
Methyl 2-bromoisonicotinate is classified as an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Conclusion
Methyl 2-bromoisonicotinate is a high-value intermediate that serves as a cornerstone in the synthesis of a wide range of complex organic molecules. Its well-defined physicochemical properties and the predictable reactivity of its carbon-bromine bond make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for leveraging its full potential in the creation of novel therapeutics and other advanced materials. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of versatile building blocks like methyl 2-bromoisonicotinate will undoubtedly increase.
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National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]
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